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Compound of Interest

Compound Name: SR-4835

Cat. No.: B15580120

This technical support center provides researchers, scientists, and drug development
professionals with detailed guidance on measuring the target engagement of SR-4835 in a
cellular context. Below you will find frequently asked questions (FAQs), troubleshooting guides
for common experimental hurdles, and detailed protocols for key assays.

Frequently Asked Questions (FAQSs)

Q1: What is SR-4835 and what are its cellular targets?

SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12)
and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3] It functions as an ATP-competitive inhibitor.
[4][5] Additionally, SR-4835 acts as a "molecular glue,” promoting the interaction between
CDK12 and the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, which leads to the
ubiquitination and subsequent proteasomal degradation of cyclin K, the regulatory partner of
CDK212.[6][7]8]

Q2: What are the primary methods to confirm SR-4835 target engagement in cells?

There are several robust methods to measure the engagement of SR-4835 with its targets in a
cellular environment:

 Indirect Target Engagement (Downstream Effects):

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b15580120?utm_src=pdf-interest
https://www.benchchem.com/product/b15580120?utm_src=pdf-body
https://www.benchchem.com/product/b15580120?utm_src=pdf-body
https://www.benchchem.com/product/b15580120?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Western_Blot_Analysis_of_HQ461_Mediated_Cyclin_K_Degradation.pdf
https://www.reactionbiology.com/datasheet/cdk12_plus_cyclin_k_nano_malvern/
https://www.hycultbiotech.com/immuno-fluorescence/troubleshooting/
https://www.bio-techne.com/applications/imaging/immunocytochemistry/troubleshooting
https://ibidi.com/content/366--troubleshooting
https://www.benchchem.com/product/b15580120?utm_src=pdf-body
https://www.antibody-creativebiolabs.com/troubleshooting-of-immunofluorescence.htm
https://www.cellsignal.com/learn-and-support/troubleshooting/if-troubleshooting-guide
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cellular_Thermal_Shift_Assay_CETSA_to_Determine_SIRT5_Inhibitor_Target_Engagement.pdf
https://www.benchchem.com/product/b15580120?utm_src=pdf-body
https://www.benchchem.com/product/b15580120?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

o Western Blotting for Cyclin K Degradation: As SR-4835 induces the degradation of cyclin
K, monitoring its protein levels is a direct readout of the molecular glue activity.[6][7]

o Western Blotting for Phospho-RNA Polymerase 1l (Ser2): CDK12 phosphorylates the C-
terminal domain (CTD) of RNA Polymerase Il at the Serine 2 position (pSer2). Inhibition of
CDK12 by SR-4835 leads to a reduction in pSer2 levels, which can be quantified by
Western blot.[5]

o Gene Expression Analysis of DDR Genes: CDK12/13 inhibition by SR-4835 suppresses
the expression of key DNA Damage Response (DDR) genes such as BRCA1, ATM, and
RAD51.[3] This can be measured by quantitative PCR (QPCR).

o Direct Target Engagement (Physical Interaction):

o Cellular Thermal Shift Assay (CETSA®): This method assesses the thermal stabilization of
CDK12/CDK13 upon SR-4835 binding in intact cells or cell lysates.[8][9][10]

o NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding of SR-
4835 to CDK12/CDK13 by detecting Bioluminescence Resonance Energy Transfer
(BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.[2]
[11][12]

o Drug Affinity Pulldown Assays: This technique uses a modified version of SR-4835 to pull
down its binding partners from cell lysates, which can then be identified by mass
spectrometry or Western blotting.[8][13]

Q3: What are the reported potencies of SR-4835?

The following table summarizes the in vitro and cellular potency of SR-4835 from published
data.
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Target Assay Type Potency (ICso/Kd) Reference

CDK12 Binding Affinity (Kd) 98 nM [11[2][3]
Kinase Inhibition

CDK12 99 nM [1]12113]
(ICs0)

CDK13 Binding Affinity (Kd) 49nM [1][2]

Cellular p-Pol 1l Ser2 In-Cell Western 100 nM (ECso) [5]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of SR-4835, leading to the
degradation of Cyclin K and inhibition of RNA Polymerase Il CTD phosphorylation.
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Mechanism of action of SR-4835.

Experimental Protocols and Troubleshooting
Western Blot for Cyclin K Degradation
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This assay provides a robust and straightforward method to assess the molecular glue activity
of SR-4835.

Western blot experimental workflow.

e Cell Culture and Treatment:
o Plate cells (e.g., MDA-MB-231, A375) in 6-well plates and grow to 70-80% confluency.

o Treat cells with a dose-range of SR-4835 (e.g., 0.05, 0.1, 0.2, 0.5, 1 uM) or a vehicle
control (DMSO) for a specified time (e.g., 2, 4, 6 hours).[7]

o For proteasome inhibition control, pre-treat cells with MG132 (10 uM) for 1-2 hours before
adding SR-4835.[7][8]

e Cell Lysis:

Wash cells twice with ice-cold PBS.

[¢]

o Add 100-200 pL of ice-cold RIPA buffer supplemented with protease and phosphatase
inhibitors.

o Scrape cells and transfer the lysate to a microcentrifuge tube.

o Incubate on ice for 30 minutes, vortexing every 10 minutes.

o Centrifuge at 14,000 rpm for 15 minutes at 4°C.

o Collect the supernatant.[1]
e Protein Quantification:

o Determine the protein concentration of each lysate using a BCA or Bradford assay.
e SDS-PAGE and Protein Transfer:

o Load equal amounts of protein (e.g., 20-30 ug) onto an SDS-PAGE gel.

o Run the gel to separate proteins by size.
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o Transfer the proteins to a PVDF or nitrocellulose membrane.

e Blocking and Antibody Incubation:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

[e]

o Incubate the membrane with a primary antibody against Cyclin K (e.g., 1:1000 dilution)
overnight at 4°C.[1]

o Include a primary antibody for a loading control, such as GAPDH or (3-actin (e.g., 1:10,000
dilution).

o Wash the membrane three times with TBST for 10 minutes each.

o Incubate with an appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1
hour at room temperature.[1]

o Wash the membrane again three times with TBST.
o Detection and Analysis:

o Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a
digital imager.

o Quantify the band intensities and normalize the Cyclin K signal to the loading control.
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Issue

Possible Cause(s)

Suggested Solution(s)

No or Weak Cyclin K Signal

Insufficient protein loaded.

Increase the amount of protein

loaded per well.

Low primary antibody
concentration or incubation

time.

Increase the primary antibody
concentration or incubate
overnight at 4°C.[1]

Inactive secondary antibody or
ECL substrate.

Use fresh reagents and test

their activity.

SR-4835 is not active.

Verify the integrity and
concentration of the SR-4835

stock.

High Background

Insufficient blocking.

Increase blocking time to 1.5-2
hours or try a different blocking
agent (e.g., BSA instead of
milk).

Antibody concentration is too
high.

Decrease the concentration of
the primary or secondary

antibody.

Insufficient washing.

Increase the number and

duration of wash steps.[1]

Non-Specific Bands

Primary antibody is not

specific.

Use a well-validated antibody
for Cyclin K.[14]

Protein degradation.

Ensure protease inhibitors are
included in the lysis buffer and

keep samples on ice.

Cellular Thermal Shift Assay (CETSA®)

CETSA® measures the direct binding of SR-4835 to CDK12/CDK13 by assessing changes in
their thermal stability.

CETSA® experimental workflow.
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e Cell Culture and Treatment:
o Culture cells to a high density in a suitable format (e.g., T175 flask).
o Harvest and resuspend cells in PBS with protease inhibitors.

o Treat the cell suspension with SR-4835 (e.g., 10 uM) or vehicle (DMSO) and incubate for
1-2 hours at 37°C.[8]

e Heat Shock:
o Aliquot the cell suspension into PCR tubes.

o Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal
cycler, followed by cooling at room temperature for 3 minutes.

¢ Cell Lysis and Fractionation:

o Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water
bath.

o Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction
(supernatant) from the precipitated proteins (pellet).

e Protein Analysis:

o Collect the supernatant and determine the protein concentration.

o Analyze the amount of soluble CDK12 or CDK13 in each sample by Western blot.
e Data Analysis:

o Plot the band intensity of soluble CDK12/CDK13 against the temperature for both treated
and untreated samples to generate a melting curve. A shift in the curve indicates target
engagement.
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Issue

Possible Cause(s)

Suggested Solution(s)

No Thermal Shift Observed

SR-4835 concentration is too

low.

Increase the concentration of
SR-4835.

Incubation time is too short.

Increase the incubation time to
allow for sufficient cellular

uptake and binding.

Inappropriate temperature

range.

Adjust the temperature range
to cover the melting point of
CDK12/CDK13.

High Variability Between

Replicates

Inconsistent heating.

Ensure uniform heating of all

samples in the thermal cycler.

Incomplete cell lysis.

Ensure complete lysis by
performing sufficient freeze-

thaw cycles.

Pipetting errors.

Use precise pipetting

techniques for all steps.

NanoBRET™ Target Engagement Assay

This live-cell assay provides a quantitative measure of SR-4835 binding to CDK12/CDK13.

o Cell Transfection:

NanoBRET™ experimental workflow.

o Co-transfect HEK293 cells with a vector expressing a CDK12- or CDK13-NanoLuc®
fusion protein and a vector for its corresponding cyclin partner.[2][11]

o Plate the transfected cells in a 96-well or 384-well white assay plate and incubate for 24

hours.

e Compound and Tracer Addition:
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o Add the NanoBRET™ Kinase Tracer to the cells at a pre-determined optimal
concentration.

o Immediately add a serial dilution of SR-4835 or vehicle control.

e Incubation and Signal Measurement:

o Equilibrate the plate at 37°C in a CO:z incubator for 2 hours.

o Add the NanoGlo® Substrate.

o Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (610
nm) wavelengths.

o Data Analysis:

o Calculate the BRET ratio (acceptor emission / donor emission).

o Plot the BRET ratio against the SR-4835 concentration and fit the data to a sigmoidal
dose-response curve to determine the ICso.
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Issue

Possible Cause(s)

Suggested Solution(s)

Low BRET Signal

Low transfection efficiency.

Optimize the transfection

protocol.

Low expression of the fusion

protein.

Confirm expression by

Western blot.

Inactive substrate.

Use fresh NanoGlo®

substrate.

High Background Signal

Tracer concentration is too
high.

Optimize the tracer
concentration to achieve a
good signal-to-background

ratio.

Autofluorescence from the

compound.

Run a control with the
compound but without the

tracer.

No Dose-Response

SR-4835 is not cell-permeable.

This is unlikely for SR-4835,
but can be tested in a lysed-

cell format.

SR-4835 concentration range

is incorrect.

Test a wider range of

concentrations.

The tracer is not being

displaced.

Ensure the tracer and
compound compete for the

same binding site.

By utilizing these detailed protocols and troubleshooting guides, researchers can effectively

measure the target engagement of SR-4835 in cells and gain valuable insights into its

mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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